Cas no 1353962-39-6 ([1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester)
![[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester structure](https://ja.kuujia.com/scimg/cas/1353962-39-6x500.png)
[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester 化学的及び物理的性質
名前と識別子
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- [1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester
- Benzyl ((1-(2-aminoacetyl)piperidin-2-yl)methyl)(cyclopropyl)carbamate
- AM93209
- [1-(2-Aminoacetyl)piperidin-2-ylmethyl]cyclopropylcarbamic acid benzyl ester
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- インチ: 1S/C19H27N3O3/c20-12-18(23)21-11-5-4-8-17(21)13-22(16-9-10-16)19(24)25-14-15-6-2-1-3-7-15/h1-3,6-7,16-17H,4-5,8-14,20H2
- InChIKey: HSCFMBFRWWORLG-UHFFFAOYSA-N
- ほほえんだ: O(CC1C=CC=CC=1)C(N(CC1CCCCN1C(CN)=O)C1CC1)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 25
- 回転可能化学結合数: 7
- 複雑さ: 461
- トポロジー分子極性表面積: 75.9
[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Fluorochem | 083840-500mg |
1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester |
1353962-39-6 | 500mg |
£694.00 | 2022-02-28 | ||
Chemenu | CM497046-1g |
Benzyl((1-(2-aminoacetyl)piperidin-2-yl)methyl)(cyclopropyl)carbamate |
1353962-39-6 | 97% | 1g |
$1378 | 2022-09-03 |
[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester 関連文献
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Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl esterに関する追加情報
Compound CAS No. 1353962-39-6: [1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester
The compound with CAS No. 1353962-39-6, known as [1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is notable for its complex structure, which incorporates a piperidine ring, a cyclopropyl group, and a benzyl ester moiety. These structural elements contribute to its unique chemical properties and potential biological activities.
Recent studies have highlighted the importance of piperidine derivatives in drug discovery, particularly in the development of inhibitors for various enzymes and receptors. The 2-amino-acetyl substituent on the piperidine ring suggests that this compound may exhibit amino acid-like properties, potentially enhancing its ability to interact with biological systems. Additionally, the presence of a cyclopropyl group is intriguing, as such groups are often associated with enhanced pharmacokinetic properties, including improved bioavailability and stability.
The benzyl ester moiety further adds to the complexity of this molecule, likely playing a role in modulating its solubility and absorption characteristics. Recent advancements in ester chemistry have demonstrated that such groups can significantly influence the pharmacokinetic profile of a compound, making them valuable in drug design. This compound's structure suggests that it could be a promising candidate for further exploration in therapeutic applications.
From a synthetic perspective, the preparation of [1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester involves a series of intricate reactions, including nucleophilic substitutions, cyclizations, and esterifications. Researchers have employed various strategies to optimize the synthesis of similar compounds, focusing on improving yield and purity while minimizing side reactions. The incorporation of cyclopropane rings into organic molecules remains a challenging yet rewarding area of research, as these structures often exhibit unique reactivity and stability.
In terms of biological activity, this compound has been investigated for its potential as an enzyme inhibitor, particularly targeting kinases and proteases. Preliminary studies suggest that it may exhibit moderate inhibitory activity against certain enzymes, making it a valuable lead compound for further optimization. The amino-acetyl group on the piperidine ring could serve as a binding site for enzymatic targets, while the cyclopropyl group might enhance selectivity by introducing steric hindrance or electronic effects.
Recent breakthroughs in computational chemistry have enabled researchers to model the interactions of such compounds with biological targets at an unprecedented level of detail. By leveraging molecular docking studies and quantum mechanical calculations, scientists can predict how this compound might bind to specific proteins or enzymes. These insights are invaluable for guiding medicinal chemists in designing more potent and selective analogs.
The development of novel therapeutic agents often relies on the identification of compounds with unique structural features that can modulate biological pathways effectively. The benzyl ester moiety in this compound not only contributes to its chemical stability but also serves as a potential site for further functionalization. By modifying this group or introducing additional substituents, researchers can explore new avenues for enhancing its pharmacological properties.
In conclusion, CAS No. 1353962-39-6 represents a fascinating example of modern drug design, combining multiple functional groups into a single molecule with diverse potential applications. Its structure suggests that it could serve as a valuable tool in both academic research and industrial drug development efforts. As our understanding of its properties continues to grow, this compound may unlock new possibilities for treating various diseases by targeting critical biological pathways.
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